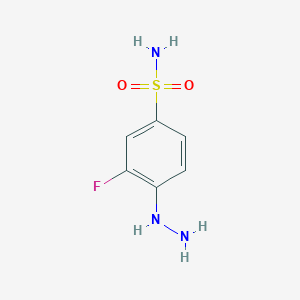

3-Fluoro-4-hydrazino-benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-hydrazinylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3O2S/c7-5-3-4(13(9,11)12)1-2-6(5)10-8/h1-3,10H,8H2,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSRHQBHQWPDNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)F)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448811 | |

| Record name | 3-Fluoro-4-hydrazino-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606126-17-4 | |

| Record name | 3-Fluoro-4-hydrazino-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 4 Hydrazino Benzenesulfonamide

Established Synthetic Routes from Precursors

Diazotization and Reduction Pathways (e.g., from 4-Amino-benzenesulfonamide)

The classical and most widely employed method for the synthesis of aryl hydrazines is the diazotization of a primary aromatic amine, followed by a reduction step. In the case of 3-Fluoro-4-hydrazino-benzenesulfonamide, the synthesis commences with 3-fluoro-4-aminobenzenesulfonamide.

The first step is the diazotization of the amino group. This reaction is typically carried out in a cold aqueous acidic solution, most commonly with hydrochloric acid, by the portion-wise addition of a solution of sodium nitrite (B80452) (NaNO₂). The temperature is strictly maintained between 0 and 5 °C to ensure the stability of the resulting diazonium salt, 3-fluoro-4-sulfamoylbenzene-1-diazonium chloride. The instability of diazonium salts at higher temperatures can lead to decomposition and the formation of unwanted byproducts, which would negatively impact the yield and purity of the final product.

Following the formation of the diazonium salt, the next crucial step is its reduction to the corresponding hydrazine (B178648). Several reducing agents can be employed for this transformation, with the most common being sodium sulfite (B76179) (Na₂SO₃) or stannous chloride (SnCl₂) in a strongly acidic medium. The choice of reducing agent can influence the reaction conditions and the work-up procedure. For instance, when stannous chloride is used, it is typically in the presence of concentrated hydrochloric acid. The reaction mixture is stirred until the reduction is complete, which can be monitored by thin-layer chromatography (TLC).

The general reaction scheme is as follows:

Diazotization: 3-fluoro-4-aminobenzenesulfonamide is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the diazonium salt.

Reduction: The in situ generated diazonium salt is then reduced using a suitable reducing agent (e.g., SnCl₂/HCl or Na₂SO₃) to yield this compound, which is often isolated as its hydrochloride salt to improve stability.

This diazotization and reduction sequence is a robust and scalable method for the preparation of a wide range of aryl hydrazines.

Microwave-Assisted Synthesis Protocols for Related Hydrazinylbenzenesulfonamides

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, the synthesis of related hydrazinylbenzenesulfonamide derivatives has been successfully achieved using this technology. tandfonline.com

For instance, the reaction of 4-hydrazinobenzenesulfonamide hydrochloride with various ketones has been efficiently carried out under microwave irradiation to produce substituted hydrazinylbenzenesulfonamides. tandfonline.com The reaction mixture, typically in a solvent like ethanol (B145695), is heated in a microwave oven for a specified time and at a set power level. This approach has been shown to reduce reaction times significantly, sometimes from hours to minutes, while achieving good to excellent yields. tandfonline.com

The application of microwave technology to the key reduction step of the diazonium salt of 3-fluoro-4-aminobenzenesulfonamide could potentially offer similar advantages, leading to a more efficient and environmentally friendly synthesis. However, careful optimization of the reaction parameters, such as temperature, pressure, and irradiation time, would be necessary to achieve optimal results.

Variations in Reaction Conditions and Catalysis for Optimized Yields

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that can be varied include the choice of acid and its concentration for the diazotization step, the selection of the reducing agent, the reaction temperature, and the solvent system.

For the diazotization step, while hydrochloric acid is commonly used, other strong acids could potentially be employed. The concentration of the acid is also a critical factor that can affect the stability of the diazonium salt.

In the reduction step, the choice of reducing agent can have a significant impact on the outcome of the reaction. While stannous chloride and sodium sulfite are traditional choices, other reducing agents could be explored for improved efficiency and selectivity. The stoichiometry of the reducing agent is also a parameter that needs to be carefully controlled to ensure complete conversion of the diazonium salt without over-reduction.

Furthermore, the temperature at which the reduction is carried out can influence the reaction rate and the formation of byproducts. While the diazotization is performed at low temperatures, the reduction step may be conducted at room temperature or with gentle heating, depending on the chosen reducing agent.

The solvent system can also play a role in the reaction's success. While aqueous media are common for diazotization, the use of co-solvents might be beneficial in certain cases to improve the solubility of the starting materials or intermediates.

While catalytic methods are not typically employed for the reduction of diazonium salts to hydrazines in this context, the broader field of organic synthesis is continually evolving, and the development of catalytic systems for such transformations remains an area of active research.

Purification and Characterization Techniques in Synthetic Studies

The purification of this compound, typically isolated as its hydrochloride salt, is crucial to remove any unreacted starting materials, reagents, and byproducts. The most common method of purification is recrystallization. Following the reaction, the crude product is often precipitated from the reaction mixture, filtered, and then recrystallized from a suitable solvent or solvent mixture, such as ethanol or aqueous ethanol, to obtain a product of high purity.

The identity and purity of the synthesized this compound are confirmed using a variety of analytical and spectroscopic techniques.

Thin-Layer Chromatography (TLC) is a fundamental technique used to monitor the progress of the reaction and to assess the purity of the final product. By comparing the retention factor (Rf) of the product with that of the starting material, the completion of the reaction can be determined.

Melting Point Analysis is a simple and effective method for assessing the purity of a crystalline solid. A sharp melting point range is indicative of a pure compound.

Spectroscopic Methods are indispensable for the structural elucidation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively, confirming the presence of the fluoro, hydrazino, and benzenesulfonamide (B165840) moieties.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule, such as the N-H stretching vibrations of the sulfonamide and hydrazine groups, and the S=O stretching vibrations of the sulfonamide group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which provides further confirmation of its elemental composition and structure.

Below is a table summarizing the typical analytical data for related benzenesulfonamide derivatives, which would be analogous to what would be expected for this compound.

| Technique | Observation for Related Benzenesulfonamides |

| FT-IR (cm⁻¹) | 3479-3540 (O-H stretching), 3395 (NH₂ stretching), 2923-3082 (N-H stretching) |

| ¹H NMR (ppm) | Signals corresponding to aromatic protons, NH and NH₂ protons of the hydrazine and sulfonamide groups. |

| ¹³C NMR (ppm) | Resonances for the aromatic carbons, with shifts influenced by the fluorine and sulfonamide substituents. |

| HRMS (ESI-TOF) | Calculation of m/z for the protonated molecule [M+H]⁺ to confirm the molecular formula. |

Derivatization Strategies Utilizing 3 Fluoro 4 Hydrazino Benzenesulfonamide As a Core Structure

Formation of Pyrazole (B372694) and Pyrazoline Derivatives

The reaction of hydrazine (B178648) derivatives with compounds containing 1,3-dicarbonyl or equivalent functionalities is a cornerstone of heterocyclic synthesis, leading to the formation of five-membered pyrazole and pyrazoline rings.

Condensation Reactions with Chalcones and α,β-Unsaturated Ketones

A primary route to pyrazoline derivatives involves the condensation reaction of 3-Fluoro-4-hydrazino-benzenesulfonamide with chalcones (1,3-diaryl-2-propen-1-ones) or other α,β-unsaturated ketones. nih.gov This reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration.

The typical procedure involves refluxing the this compound hydrochloride with the appropriate chalcone (B49325) in a suitable solvent, such as glacial acetic acid or ethanol (B145695). nih.govnih.gov The acidic conditions facilitate the reaction, leading to the formation of 1-(3-fluoro-4-sulfamoylphenyl)-3,5-diaryl-2-pyrazolines. A variety of chalcones can be employed, allowing for diverse substitutions on the resulting pyrazoline ring. nih.gov

Table 1: Representative Synthesis of Pyrazoline Derivatives

| Reactant 1 | Reactant 2 (Chalcone) | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound HCl | 1,3-Diphenyl-2-propen-1-one | Acetic Acid | Reflux, 72h | 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-fluorobenzenesulfonamide |

| This compound HCl | 1-(p-tolyl)-3-(2-hydroxyphenyl)-2-propen-1-one | Acetic Acid | Reflux | 3-Fluoro-4-(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide |

| This compound HCl | 1-(4-chlorophenyl)-3-(2-hydroxyphenyl)-2-propen-1-one | Acetic Acid | Reflux | 4-(5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-fluorobenzenesulfonamide |

Data extrapolated from procedures for 4-hydrazino-benzenesulfonamide. nih.gov

Cycloaddition Reactions for Heterocyclic Ring Formation

The formation of the pyrazoline ring can also be mechanistically viewed as a [3+2] cycloaddition reaction. In this context, the α,β-unsaturated ketone acts as the two-atom component, and the hydrazine derivative, upon reaction, forms a 1,3-dipolar species or equivalent that completes the five-membered ring. researchgate.net This cyclocondensation pathway is a highly efficient method for constructing the pyrazoline heterocycle from readily available starting materials. nih.gov The reaction of hydrazonoyl bromides with alkenes is another example of a [3+2] cycloaddition to form pyrazole and pyrazoline structures. rsc.orgresearchgate.net

Oxidative Aromatization of Pyrazolines to Pyrazoles

The pyrazoline derivatives synthesized in the previous step can be converted into their aromatic pyrazole counterparts through an oxidative aromatization process. eurekaselect.com This dehydrogenation reaction introduces a second double bond into the heterocyclic ring, resulting in a stable, aromatic pyrazole system. researchgate.net

Various oxidizing agents can be employed for this transformation. A range of reagents has been reported for this purpose, though there is ongoing research to develop more general and environmentally friendly methods. eurekaselect.com For instance, reagents like silica (B1680970) gel-supported nitric acid (SiO2-HNO3) have been used under mild conditions to effect this transformation. researchgate.net The reaction mechanism typically involves the removal of two hydrogen atoms from the C4 and C5 positions of the pyrazoline ring. researchgate.net

Synthesis of Urea (B33335) and Thiourea (B124793) Analogues

The nucleophilic nature of the hydrazine group in this compound allows for straightforward reactions with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. researchgate.netresearchgate.net This reaction involves the addition of one of the hydrazine's nitrogen atoms to the electrophilic carbon of the isocyanate or isothiocyanate.

The synthesis is typically carried out by stirring the hydrazine derivative with a substituted isocyanate or isothiocyanate in an appropriate solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). researchgate.net The reaction is often facilitated by a base. nih.gov This method provides a versatile route to a wide range of N,N'-disubstituted urea and thiourea compounds, where one substituent is the 3-fluoro-4-sulfamoylphenyl group and the other is determined by the choice of isocyanate/isothiocyanate.

Incorporation into Bio-Organometallic Hydrazone Scaffolds

The hydrazine moiety can be condensed with aldehydes and ketones to form hydrazones. When organometallic compounds containing aldehyde or ketone functionalities are used, the resulting products are bio-organometallic hydrazone scaffolds. nih.govunifi.it Research has shown that 4-hydrazino-benzenesulfonamide reacts with formyl or acetyl organometallic precursors to yield a series of these complex derivatives. nih.govunifi.itnih.gov

Examples of organometallic precursors include those with ferrocenyl (FeCp), rhenium tricarbonyl (Re(CO)3), or manganese tricarbonyl (Mn(CO)3) moieties. nih.govunifi.itresearchgate.net The reaction is typically an acid-catalyzed condensation performed in water or ethanol at room temperature. nih.govunifi.it The resulting bio-organometallic hydrazones link the benzenesulfonamide (B165840) pharmacophore with a metal-containing fragment, creating hybrid molecules with unique chemical and physical properties. nih.gov

Table 2: Synthesis of Bio-Organometallic Hydrazones

| Hydrazine Derivative | Organometallic Precursor | Metal Moiety (MLn) | Reaction Conditions |

|---|---|---|---|

| 4-Hydrazino-benzenesulfonamide | Formylferrocene | FeCp | H₂O, HCl (cat.), RT, 18h |

| 4-Hydrazino-benzenesulfonamide | Acetylferrocene | FeCp | Anhydrous Ethanol, HCl (cat.), RT |

| 4-Hydrazino-benzenesulfonamide | Formylcymantrene | Mn(CO)₃ | H₂O, HCl (cat.), RT, 18h |

| 4-Hydrazino-benzenesulfonamide | Formylcimantrenyl | Re(CO)₃ | H₂O, HCl (cat.), RT, 18h |

Data based on reactions with the non-fluorinated analog, 4-hydrazino-benzenesulfonamide. nih.govunifi.it

Formation of Other Heterocyclic Systems (e.g., Thiazolidines, Thiazolines)

The this compound core can also be used to construct other heterocyclic systems, such as thiazolidines and thiazolines. The synthetic pathways to these compounds often require a multi-step approach.

A common strategy involves first converting the hydrazine into a thiosemicarbazide (B42300). This can be achieved by reacting it with an isothiocyanate, as described in section 3.2, or with ammonium (B1175870) thiocyanate. The resulting N-(3-fluoro-4-sulfamoylphenyl)thiosemicarbazide can then undergo cyclization reactions.

For the synthesis of 4-thiazolidinones, the thiosemicarbazide can be reacted with an α-haloacetic acid derivative (like chloroacetic acid) or condensed with an aldehyde and a mercapto-acid (such as thioglycolic acid) in a one-pot, three-component reaction. nih.govekb.eg For example, a Schiff base formed between an aldehyde and the thiosemicarbazide can be cyclized with thioglycolic acid to yield the thiazolidinone ring. nih.govnih.gov

Thiazoline (B8809763) derivatives can also be synthesized from thiosemicarbazide precursors. For instance, cyclization with α-haloketones (e.g., 2-bromoacetophenone) is a well-established method to form the aminothiazole ring, a tautomer of the thiazoline structure. jst.go.jp These routes demonstrate the utility of the initial hydrazine as a synthon for more complex, sulfur- and nitrogen-containing heterocyclic systems. nih.govrsc.org

Investigations into the Biological Activities of 3 Fluoro 4 Hydrazino Benzenesulfonamide Derivatives

Carbonic Anhydrase (CA) Inhibition

Derivatives of benzenesulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. The inhibitory activity of derivatives of the parent compound, 4-hydrazino-benzenesulfonamide, has been a subject of significant research.

Studies have demonstrated that pyrazole-based benzenesulfonamide (B165840) derivatives synthesized from 4-hydrazino-benzenesulfonamide hydrochloride exhibit potent and differential inhibition against various human carbonic anhydrase (hCA) isoforms. nih.gov A series of these derivatives, including those with a fluorine substitution on a phenyl ring, were evaluated for their inhibitory effects on the cytosolic isoforms hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. nih.gov

One notable derivative, 4-(3-(4-fluoro-2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, demonstrated significant inhibitory activity against multiple isoforms. nih.gov The presence of the fluorine substitution, along with a hydroxyl group on the phenyl ring attached to the pyrazole (B372694) core, was found to yield interesting results. nih.gov This particular compound inhibited hCA II, hCA IX, and hCA XII with IC50 values of 0.39 ± 0.05 μM, 0.15 ± 0.07 μM, and 0.28 ± 0.05 μM, respectively. nih.gov The activity of this inhibitor is thought to be influenced by the presence of both methyl and fluorine groups on the phenyl rings. nih.gov

Another derivative in the same series, 4-(3-(4-fluoro-2-hydroxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, also showed potent inhibition, particularly against hCA II with an IC50 of 0.24 ± 0.18 μM. nih.gov Furthermore, a bromo-substituted derivative, 4-(5-(4-bromophenyl)-3-(4-fluoro-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, was also synthesized and evaluated. nih.gov

The table below summarizes the inhibitory activities of selected pyrazole-based benzenesulfonamide derivatives against various hCA isoforms.

The inhibitory mechanism of benzenesulfonamide derivatives against carbonic anhydrases is well-understood and primarily involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme. nih.gov This interaction is a key feature of the binding mode of this class of inhibitors.

The active site of carbonic anhydrases contains a Zn²⁺ ion tetrahedrally coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion. nih.gov Sulfonamide inhibitors bind to this metallic center, displacing the water/hydroxide ligand. nih.gov The deprotonated sulfonamide nitrogen atom directly coordinates with the zinc ion, forming a stable enzyme-inhibitor complex. nih.gov This coordination effectively blocks the catalytic activity of the enzyme, which is the reversible hydration of carbon dioxide. nih.gov

Molecular docking studies of pyrazole-based benzenesulfonamide derivatives have provided further insights into their binding modes within the active sites of different hCA isoforms. rsc.org These studies have shown interactions with key amino acid residues such as Leu198, Thr199, His94, and Phe131 in hCA II; Val121, Thr200, Pro202, and Gln92 in hCA IX; and Val121, Leu198, Gln92, and Asn67 in hCA XII. rsc.org These interactions, in addition to the primary zinc coordination, contribute to the affinity and selectivity of the inhibitors for different isoforms.

Anti-inflammatory Activity

Hydrazone derivatives, which can be synthesized from 3-fluoro-4-hydrazino-benzenesulfonamide, are a class of compounds known to possess a wide range of biological activities, including anti-inflammatory properties. nih.gov

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. nih.govmdpi.com The COX-2 isoform is particularly relevant as it is primarily induced at sites of inflammation. nih.gov

While direct studies on this compound derivatives are limited, research on related benzenesulfonamide-containing compounds has demonstrated significant COX-2 inhibitory activity. mdpi.comnih.gov For instance, certain 3-benzenesulfonamide derivatives incorporated into cyclic imide structures have been shown to be potent and selective COX-2 inhibitors. nih.gov Similarly, novel 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives bearing a para-sulfonamide group have been synthesized and evaluated for their COX-2 inhibitory activity. mdpi.com One such derivative, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide, exhibited a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM. mdpi.com Although these compounds are structurally distinct from simple derivatives of this compound, they highlight the potential of the benzenesulfonamide moiety as a pharmacophore for COX-2 inhibition.

Anticancer and Anti-proliferative Potentials

The anticancer potential of sulfonamide derivatives has been an active area of research, with some compounds showing promising cytotoxic effects against various cancer cell lines.

Hydrazone derivatives have been investigated for their cytotoxic activities. nih.govekb.eg For example, novel isoniazid-hydrazone analogues linked to fluorinated sulfonate esters have demonstrated significant cytotoxic activities at micromolar concentrations against human colon cancer (DLD-1) and human prostate cancer (PC3) cell lines. nih.gov One particular compound in this series showed an IC50 value of 13.49 μM against the DLD-1 cell line, which was more potent than the standard chemotherapeutic agent cisplatin (B142131) (IC50 = 26.70 μM). nih.gov

Another study on hydrazide-hydrazone derivatives reported their cytotoxic effects on breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. ekb.eg While some compounds showed moderate activity, others displayed minimal effects. ekb.eg

The table below presents the cytotoxic activity of selected hydrazone derivatives against different cancer cell lines.

Inhibition of Hyperproliferative Disorders

Derivatives of benzenesulfonamide, the core structure of this compound, have been extensively investigated for their potential in managing hyperproliferative disorders, such as cancer. The research has largely focused on the design of selective inhibitors for enzymes that are overexpressed in tumor cells. nanobioletters.com

One primary strategy involves targeting human carbonic anhydrase (hCA) isoforms, particularly hCA IX and hCA XII. nanobioletters.comnih.gov These transmembrane enzymes are significantly upregulated in many aggressive, hypoxic tumors and play a crucial role in tumor progression by regulating pH. nanobioletters.comnih.gov The sulfonamide moiety (SO₂NH₂) is a key pharmacophore, acting as a zinc-binding group in the active site of these metalloenzymes. nih.gov By inhibiting these tumor-associated CAs, these derivatives can disrupt the pH balance in the tumor microenvironment, leading to reduced cancer cell growth and survival.

Studies have demonstrated the cytotoxic effects of various benzenesulfonamide derivatives against a panel of cancer cell lines. For instance, novel benzenesulfonamides incorporating a 1,3,5-triazine (B166579) linker were evaluated against sixty cancer cell lines, with some compounds showing notable activity against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines under hypoxic conditions. nih.gov Another study on benzenesulfonamide-bearing imidazole (B134444) derivatives identified compounds with cytotoxic activity against triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines, with the most active compound showing an IC₅₀ of 20.5 µM against the breast cancer line. mdpi.com These derivatives were found to reduce cell colony formation and inhibit the growth of 3D tumor spheroids. mdpi.com

The data below summarizes the cytotoxic activity of selected benzenesulfonamide derivatives against specific cancer cell lines.

| Derivative Series | Cancer Cell Line | Activity Metric | Observed Value (µM) | Reference |

|---|---|---|---|---|

| Benzenesulfonamide-imidazole | MDA-MB-231 (Triple-Negative Breast Cancer) | IC₅₀ | 20.5 ± 3.6 | mdpi.com |

| Benzenesulfonamide-imidazole | IGR39 (Malignant Melanoma) | IC₅₀ | 27.8 ± 2.8 | mdpi.com |

| Benzenesulfonamide-1,3,5-triazine | MDA-MB-468 (Breast Cancer, hypoxic) | IC₅₀ | 1.48 ± 0.08 | nih.gov |

| Benzenesulfonamide-1,3,5-triazine | CCRF-CM (Leukemia, hypoxic) | IC₅₀ | 9.83 ± 0.52 | nih.gov |

Mechanisms Involving Protein Kinase Inhibition

The benzenesulfonamide scaffold is a foundational element in the design of various protein kinase inhibitors. While some studies on specific pyrazolotriazine sulfonamides did not show activity against Abl and CDK2/E kinases, the broader structural class is central to the development of inhibitors for other kinases, such as those involved in inflammatory and proliferative signaling pathways. mdpi.com

A prominent example is the mechanism of cyclooxygenase (COX) enzyme inhibition. The anti-inflammatory drug Celecoxib, which features a pyrazole ring attached to a benzenesulfonamide moiety, is a selective COX-2 inhibitor. The sulfonamide group is crucial for its selective binding to the COX-2 isoform. Research into new Celecoxib analogs and other benzenesulfonamide derivatives continues to explore this mechanism. Studies on cyclic imides bearing a 3-benzenesulfonamide scaffold have identified compounds with high selectivity for COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Molecular docking studies confirm that these compounds fit well into the active site of the COX-2 enzyme, with the sulfonamide group often forming key hydrogen bonds. researchgate.net

Beyond COX, the general structural features of benzenesulfonamide derivatives make them suitable for targeting the ATP-binding site of various protein kinases, which are often implicated in cancer. The design of these inhibitors typically involves the sulfonamide core, which can interact with the hinge region of the kinase, and appended heterocyclic systems that occupy adjacent hydrophobic pockets, leading to potent and selective inhibition.

Antidiabetic Activity and Hypoglycemic Potential

Derivatives of this compound have been explored for their potential as antidiabetic agents. The research in this area has focused on inhibiting key enzymes involved in glucose metabolism and absorption.

One major target is α-glucosidase, an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme delays carbohydrate digestion and glucose absorption, thereby lowering postprandial blood glucose levels. Several novel sulfonamide derivatives have shown excellent inhibitory potential against α-glucosidase, with some compounds being more potent than the reference drug, Acarbose. For example, certain synthesized sulfonamide-imine derivatives exhibited IC₅₀ values as low as 19.39 µM against α-glucosidase.

Another explored mechanism is the inhibition of Dipeptidyl Peptidase-4 (DPP-4). This enzyme inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion in a glucose-dependent manner. By inhibiting DPP-4, benzenesulfonamide derivatives can prolong the action of incretins, leading to improved glycemic control. Piperazine sulfonamide derivatives have been specifically designed and synthesized as DPP-4 inhibitors.

The table below presents the in-vitro inhibitory activity of selected sulfonamide derivatives.

| Derivative Type | Target Enzyme | Activity Metric | Inhibitory Value (µM) | Reference |

|---|---|---|---|---|

| Sulfonamide-imine 3a | α-glucosidase | IC₅₀ | 19.39 | nih.gov |

| Sulfonamide-imine 6 | α-glucosidase | IC₅₀ | 22.02 | nih.gov |

| Sulfonamide-imine 3b | α-glucosidase | IC₅₀ | 25.12 | nih.gov |

| Piperazine Sulfonamide 8d | DPP-4 | % Inhibition | 28.73% | acs.org |

| Piperazine Sulfonamide 8h | DPP-4 | % Inhibition | 27.32% | acs.org |

Antimicrobial Activity Against Bacterial Strains

The hydrazone moiety (-NH-N=CH-) combined with the benzenesulfonamide core has proven to be a fruitful scaffold for the development of novel antimicrobial agents. Numerous derivatives have been synthesized and tested against a wide spectrum of Gram-positive and Gram-negative bacterial strains.

The mechanism of action for these compounds can vary, but they often work by inhibiting essential bacterial enzymes or disrupting cell wall synthesis. The antimicrobial potency is highly dependent on the specific substitutions on the aromatic rings and the nature of the group attached to the hydrazone function.

Studies have reported the Minimum Inhibitory Concentration (MIC) values for these derivatives against clinically relevant bacteria. For example, certain hydrazide-hydrazones have shown potent activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. In some cases, the synthesized compounds exhibited significantly higher activity than established antibiotics like ampicillin (B1664943) or cefadroxil. For instance, one study found that a particular hydrazide-hydrazone derivative showed two-fold higher activity against E. coli (MIC = 12.5 µg/mL) and S. aureus (MIC = 6.25 µg/mL) than ampicillin.

The following table summarizes the antimicrobial activity of representative hydrazone and benzenesulfonamide derivatives.

| Bacterial Strain | Derivative Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Hydrazide-hydrazone 19 | 6.25 | nih.gov |

| Escherichia coli | Hydrazide-hydrazone 19 | 12.5 | nih.gov |

| Bacillus subtilis | Nitrofurazone analogue 8 | <0.002 | nih.gov |

| Staphylococcus epidermidis | Nitrofurazone analogue 9 | 0.002 | nih.gov |

| Pseudomonas aeruginosa | Benzenesulfonamide derivative | 12.8 | nih.gov |

Other Explored Biological Modulations (e.g., Hemagglutinin Inhibition)

Beyond the previously mentioned activities, derivatives of benzenesulfonamide have been investigated as inhibitors of viral targets. A notable area of research is the inhibition of the influenza virus hemagglutinin (HA) protein. nanobioletters.com Hemagglutinin is a glycoprotein (B1211001) on the surface of the influenza virus that is essential for the early stages of infection, specifically host cell recognition and the subsequent fusion of the viral envelope with the host cell's endosomal membrane. eurekaselect.com

Benzenesulfonamide-based derivatives have been identified that can effectively block this process. nanobioletters.com These inhibitors are thought to bind to the stalk region of the HA protein, stabilizing its pre-fusion conformation. nanobioletters.com This prevents the irreversible, low-pH-triggered conformational change that is necessary for membrane fusion, thus trapping the virus in the endosome and preventing the release of its genetic material into the cytoplasm. nanobioletters.comeurekaselect.com

Structure-activity relationship studies have led to the identification of potent anti-influenza agents. For example, structural optimization of an initial lead compound resulted in derivatives like cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide and its 2-chloro analogue, which effectively prevented the cytopathic effects of the influenza A/Weiss/43 (H1N1) strain with EC₅₀ values of 210 nM and 86 nM, respectively. nanobioletters.com This mechanism of action represents a promising avenue for the development of novel anti-influenza therapeutics. eurekaselect.com

| Derivative | Viral Target | Viral Strain | Activity Metric | Value (nM) | Reference |

|---|---|---|---|---|---|

| cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide | Hemagglutinin (HA) | Influenza A/Weiss/43 (H1N1) | EC₅₀ | 210 | nanobioletters.com |

| 2-chloro analogue of above | Hemagglutinin (HA) | Influenza A/Weiss/43 (H1N1) | EC₅₀ | 86 | nanobioletters.com |

Structure Activity Relationship Sar Studies of 3 Fluoro 4 Hydrazino Benzenesulfonamide Derivatives

Role of Fluorine Substitution in Biological Potency and Selectivity

The introduction of fluorine into the benzenesulfonamide (B165840) scaffold is a critical strategy in medicinal chemistry to modulate a molecule's physicochemical properties and enhance its biological performance. As the most electronegative element, fluorine exerts a powerful influence on the electron distribution within the molecule, which can impact pKa, dipole moment, chemical reactivity, and metabolic stability.

Fluorine's electron-withdrawing nature can significantly increase the acidity of nearby functional groups. For instance, placing electron-withdrawing groups like fluorine near the sulfonamide moiety can increase the acidity of the sulfonamide's amino group, which has been shown to substantially enhance binding affinity to target enzymes. This modification is a key consideration in the design of potent enzyme inhibitors.

Key effects of fluorine substitution include:

Enhanced Binding Affinity: The carbon-fluorine bond can participate in favorable interactions with protein targets. Its unique properties can lead to stronger binding in active sites. For example, studies on anti-influenza hemagglutinin inhibitors showed that adding a fluorine or chlorine atom to the benzenesulfonamide ring increased inhibitory potency by three- to five-fold compared to the parent compound.

Metabolic Stability: Fluorine can be used to block sites of metabolic oxidation. By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position, the drug's half-life can be prolonged, as the strong C-F bond is resistant to cleavage by metabolic enzymes like cytochrome P450.

Increased Lipophilicity and Bioavailability: Fluorine substitution often increases the lipophilicity of a compound, which can improve its ability to permeate cell membranes. This can lead to better absorption and distribution, ultimately enhancing bioavailability.

Modulation of pKa: The strong inductive effect of fluorine can lower the pKa of nearby acidic or basic centers. This alteration can optimize the ionization state of the molecule at physiological pH, which is crucial for receptor interaction and cell penetration.

Research into fluorinated benzenesulfonamides as inhibitors of amyloid-beta aggregation has demonstrated that the specific placement and arrangement of fluorine atoms are crucial for activity, highlighting the detailed structural requirements for effective inhibition.

| Property Modified | Effect of Fluorine Substitution | Consequence for Biological Activity |

|---|---|---|

| Acidity (pKa) | Increases acidity of proximal groups (e.g., sulfonamide NH) | Enhanced binding to metalloenzymes |

| Lipophilicity | Increases overall lipophilicity | Improved membrane permeation and bioavailability |

| Metabolic Stability | Blocks sites of oxidative metabolism | Increased in vivo half-life |

| Binding Interactions | Can form unique non-covalent interactions (e.g., orthogonal multipolar C–F···C=O) | Increased binding affinity and potency |

Influence of the Hydrazino Moiety on Receptor Binding and Reactivity

The hydrazino (-NHNH₂) group at the 4-position of the benzenesulfonamide ring is a versatile and reactive functional group that plays a pivotal role in the derivatization and biological activity of this class of compounds. Its primary influence stems from its nucleophilicity, which allows it to serve as a chemical handle for creating more complex structures, particularly hydrazones.

The condensation of 4-hydrazino-benzenesulfonamide with various aldehydes and ketones is a common synthetic strategy to produce a diverse library of benzenesulfonyl hydrazone derivatives. nih.gov These hydrazones have demonstrated a wide spectrum of biological activities, including potent inhibition of enzymes like carbonic anhydrases (CAs). nih.gov

The key contributions of the hydrazino moiety, often as part of a resulting hydrazone linker, include:

Structural Diversity: The reactivity of the hydrazino group enables the synthesis of a vast array of derivatives by reacting it with different carbonyl compounds. This is fundamental to SAR studies, allowing for systematic exploration of how different substituents affect activity.

Enhanced Receptor Interactions: The hydrazone moiety (-C=N-NH-) formed from the hydrazino group can significantly contribute to receptor binding. It can improve the flexibility and hydrophilicity of the molecule, allowing for favorable interactions with residues in the hydrophilic regions of an enzyme's active site. mdpi.com

Hydrogen Bonding: The hydrazone linker contains both hydrogen bond donors (N-H) and acceptors (C=N), which can form crucial hydrogen bonds with target proteins, thereby enhancing binding affinity and specificity.

Zinc-Binding Group Potential: While less potent than the primary sulfonamide, the related sulfonohydrazide group (-SO₂NHNH₂) can itself act as a zinc-binding group (ZBG) in metalloenzymes. Studies comparing various ZBGs have shown that sulfonohydrazides are effective inhibitors of several CA isoforms. nih.gov

In one study, organometallic hydrazones synthesized from 4-hydrazino-benzenesulfonamide were investigated as inhibitors of four human CA isoforms. The resulting compounds displayed potent, low nanomolar inhibition constants against CA I, II, and XII, demonstrating the effectiveness of this derivatization strategy. nih.gov

| Derivative Class | Target | Key Finding | Reference |

|---|---|---|---|

| Organometallic Hydrazones | Carbonic Anhydrases (CA I, II, XII) | Derivatives showed potent inhibition with Kᵢ values in the low nanomolar range (1.7–24.4 nM). | nih.gov |

| Piperidine-carbonyl-hydrazones | Carbonic Anhydrases (CA II, IX, XII) | Hydrazone moiety improves flexibility and interactions with the hydrophilic part of the active site. | mdpi.com |

| Benzenesulfonyl Hydrazones | Various (Bacteria, Fungi, Cancer Cells) | This class of compounds exhibits a broad spectrum of biological activities. | researchgate.net |

Impact of the Benzenesulfonamide Group as a Pharmacophore

The benzenesulfonamide group is a well-established and powerful pharmacophore, a molecular feature essential for a drug's biological activity. Its primary and most studied role is as a highly effective zinc-binding group (ZBG) in a wide range of metalloenzymes, most notably the carbonic anhydrases (CAs).

The interaction mechanism involves the deprotonated sulfonamide anion (SO₂NH⁻) coordinating directly to the zinc ion (Zn²⁺) located deep within the enzyme's active site. This binding is typically tetrahedral and displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity. This potent and specific interaction makes the benzenesulfonamide scaffold a cornerstone for the design of inhibitors for numerous CA isoforms.

Beyond its role in CA inhibition, the benzenesulfonamide moiety has been successfully incorporated into inhibitors for other targets:

12-Lipoxygenase: A 4-aminobenzenesulfonamide scaffold has been optimized to produce potent and selective nanomolar inhibitors of 12-lipoxygenase, an enzyme implicated in inflammation and diabetes.

Influenza Hemagglutinin: Benzenesulfonamide derivatives have been identified as potent anti-influenza agents that function by binding to the hemagglutinin protein and stabilizing its pre-fusion structure, thereby preventing the virus from fusing with host cells. nih.gov

The "tail approach" is a common design strategy that leverages the benzenesulfonamide group's role. In this approach, the sulfonamide group acts as the "anchor" or "warhead" that binds to the active site zinc, while a "tail" portion of the molecule is modified to extend into and interact with surrounding amino acid residues. Varying the structure of the tail is a key method for achieving isoform selectivity among the different CAs. nih.gov

| Biological Target Class | Specific Example(s) | Role of Benzenesulfonamide Group |

|---|---|---|

| Metalloenzymes (Carbonic Anhydrases) | hCA I, II, IX, XII | Acts as a potent Zinc-Binding Group (ZBG), coordinating to the active site Zn²⁺ ion. |

| Viral Proteins | Influenza Hemagglutinin (HA) | Binds to a hydrophobic pocket, stabilizing the protein and preventing conformational changes. |

| Lipoxygenases | Human 12-Lipoxygenase (12-LOX) | Serves as the core scaffold for potent and selective inhibitors. |

| Angiotensin Receptors | AT₂ Receptor | Used as a scaffold to develop selective antagonists. |

Effects of Substituents on Heterocyclic Ring Systems on Activity Profiles

The nature of the heterocyclic ring and its substituents can have a profound impact on the resulting activity profile. SAR studies have explored a wide range of heterocyclic systems, including imidazoles, thiazoles, triazines, and pyrazoles.

Key findings from studies on heterocyclic-benzenesulfonamide derivatives include:

Carbonic Anhydrase IX Inhibition: A series of novel heterocyclic substituted benzenesulfonamides were developed as potent and selective CA IX inhibitors. Docking studies revealed that the heterocyclic moieties extended into specific regions of the active site, and optimization of these groups led to a 40-fold increase in potency compared to the lead compound.

Anticancer Activity: Benzenesulfonamide-bearing imidazole (B134444) derivatives have been investigated for their anticancer properties. It was found that specific substituents on both the benzene (B151609) and imidazole rings were crucial for cytotoxicity. For example, 4-chloro and 3,4-dichloro substituents on the benzene ring, combined with 2-ethylthio and 3-ethyl groups on the imidazole ring, yielded the most active compounds against melanoma and triple-negative breast cancer cell lines. mdpi.com

Antileishmanial Agents: Investigations into heterocyclic aromatic sulfonamides revealed compounds that retained potency against Leishmania species but suffered from poor metabolic stability, highlighting the trade-offs that can occur when modifying this part of the molecule.

CA XII Inhibition: In a study of 1,3,5-triazine-benzenesulfonamide conjugates, the introduction of non-polar amino acid side chains on the triazine ring enhanced inhibitory activity against CA XII compared to polar side chains. mdpi.com

| Heterocyclic System | Target | Key SAR Finding | Reference |

|---|---|---|---|

| Various Heterocycles | Carbonic Anhydrase IX | Optimization of heterocyclic tail led to a 40-fold increase in potency. | |

| Imidazole | Cancer Cells (Melanoma, TNBC) | Substituents on both benzene (Cl) and imidazole (ethyl, ethylthio) rings are critical for activity. | mdpi.com |

| Thiazolone | Carbonic Anhydrase IX | Hybridization of sulfonamide with thiazolone moiety created potent and selective inhibitors. | |

| 1,3,5-Triazine (B166579) | Carbonic Anhydrase XII | Non-polar substituents on the triazine ring enhanced inhibitory activity over polar ones. | mdpi.com |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, which encompasses the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of SAR. The specific 3D shape of a drug molecule dictates how it fits into and interacts with its biological target. This includes considerations of regioisomerism, conformational flexibility, and chirality.

Regioisomerism and Spatial Arrangement: The relative positions of substituents on the aromatic ring are critical. In the development of fluorinated benzenesulfonamides as inhibitors of amyloid-beta aggregation, research showed that a specific spatial arrangement of the benzenesulfonamide group, a hydrophobic substituent, and a benzoic acid moiety was necessary for activity. nih.gov Altering this arrangement led to a loss of inhibitory function.

Conformational Flexibility and Restriction: The ability of a molecule to adopt different shapes (conformations) can be crucial for binding.

Flexibility: In some cases, a flexible "tail" allows the inhibitor to adapt its shape to fit optimally within the active site. The hydrazone moiety, for example, can add beneficial flexibility to benzenesulfonamide derivatives. mdpi.com

Rigidity: In other cases, restricting the conformational freedom of a molecule can be advantageous. By locking the molecule into its "bioactive" conformation, the entropic penalty of binding is reduced, which can lead to higher affinity. Computational studies on CA inhibitors have revealed that the degree of moiety flexibility significantly influences inhibitory activity and isoform selectivity. researchgate.net Designing derivatives with conformationally restricted linkers, such as cyclic ureas, has proven to be a successful strategy for enhancing potency and selectivity. researchgate.net

Chirality: Many drug molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). It is common for one enantiomer to be significantly more active than the other because biological targets, being composed of chiral amino acids, are themselves chiral. In a study of chiral pyrazolo[4,3-e] nih.govmdpi.comtandfonline.comtriazine sulfonamides, the compounds exhibited significant inhibitory activity against mushroom tyrosinase, with IC₅₀ values ranging from 27.9–40.17 μM, demonstrating that this chiral scaffold is a viable starting point for potent inhibitors. mdpi.com The precise differentiation of activity between R and S enantiomers in such series is a key goal of advanced SAR studies.

These stereochemical factors underscore the importance of precise three-dimensional structure in the design of potent and selective 3-fluoro-4-hydrazino-benzenesulfonamide derivatives.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Fluoro-4-hydrazino-benzenesulfonamide, which is a common scaffold for enzyme inhibitors, docking simulations are crucial for understanding its interaction with protein targets.

Detailed research findings from docking studies on related benzenesulfonamide (B165840) derivatives, particularly as inhibitors of human carbonic anhydrase (CA) isozymes, reveal a highly conserved binding pattern. researchgate.netacs.orgresearchgate.net The primary interaction involves the deprotonated sulfonamide moiety (-SO₂NH⁻) acting as a zinc-binding group, coordinating directly to the Zn²⁺ ion located deep within the enzyme's active site. acs.org The simulation further highlights specific hydrogen bonds that stabilize the ligand-protein complex. For instance, the nitrogen atom of the sulfonamide group often forms a hydrogen bond with the hydroxyl group of the amino acid residue Threonine 199 (Thr199). acs.org The aromatic ring of the benzenesulfonamide core typically engages in van der Waals interactions with hydrophobic residues in the active site cavity, further anchoring the inhibitor. acs.org

| Functional Group of Ligand | Type of Interaction | Target Residue/Component in Active Site | Significance |

|---|---|---|---|

| Sulfonamide (-SO₂NH₂) | Coordination Bond | Zinc (Zn²⁺) ion | Primary anchoring interaction for inhibition. researchgate.netacs.org |

| Sulfonamide (-SO₂NH₂) | Hydrogen Bond | Thr199 | Stabilizes the orientation of the zinc-binding group. acs.org |

| Aromatic Ring | van der Waals / Hydrophobic | Hydrophobic pocket residues (e.g., Val, Leu) | Contributes to binding affinity and stability. acs.org |

| Hydrazino/Fluoro Groups | Hydrogen Bond / Other | Various active site residues (e.g., Gln92, His64) | Can enhance binding affinity and confer isoform selectivity. researchgate.netrsc.org |

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations provide fundamental insights into its structural geometry, electronic properties, and chemical reactivity.

DFT studies on similar fluorinated sulfonamides are used to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher chemical reactivity and a greater ease of electron transfer. researchgate.netelectrochemsci.org For example, a computational study on 5-fluoro-2-(methylamino) benzenesulfonamide reported a HOMO-LUMO gap of 2.122 eV, indicating significant redox activity. researchgate.net DFT also allows for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich regions (negative potential), such as those around the oxygen atoms of the sulfonamide group and the nitrogen atoms, as likely sites for electrophilic attack. electrochemsci.org Conversely, electron-deficient regions (positive potential) are highlighted as sites for nucleophilic attack. electrochemsci.org

| Calculated Property | Typical Value/Finding | Scientific Implication |

|---|---|---|

| HOMO-LUMO Energy Gap | ~2.1-4.7 eV | Indicates the chemical reactivity and kinetic stability of the molecule. researchgate.netelectrochemsci.org |

| Molecular Electrostatic Potential (MEP) | Negative potential on O and N atoms | Identifies active sites for electrophilic interactions and hydrogen bonding. electrochemsci.org |

| Mulliken Charge Analysis | Distribution of partial atomic charges | Quantifies the electron-donating/withdrawing effects of substituents. electrochemsci.org |

| Optimized Molecular Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable three-dimensional structure of the molecule. electrochemsci.orgnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. The this compound structure serves as a valuable starting scaffold for generating a library of derivatives for QSAR studies. nih.gov

In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), a set of structurally related compounds with known activities is spatially aligned. researchgate.nettandfonline.com The models then generate contour maps that show which regions of the molecule should be modified to improve activity. For instance, a QSAR model might indicate that bulky, electron-withdrawing groups at a certain position are favorable for activity, while hydrogen bond donors are unfavorable at another. researchgate.net These models are validated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. researchgate.nettandfonline.com

| Parameter | Symbol | Typical Value Range | Interpretation |

|---|---|---|---|

| Cross-validated Correlation Coefficient | q² | 0.5 - 0.7 | Indicates the internal predictive ability of the model. researchgate.nettandfonline.com |

| Non-cross-validated Correlation Coefficient | r² | > 0.9 | Measures how well the model fits the training set data. researchgate.nettandfonline.com |

| Predictive Correlation Coefficient | r²_pred | > 0.6 | Evaluates the model's ability to predict the activity of an external test set. researchgate.nettandfonline.com |

Analysis of Molecular Descriptors (e.g., Partition Coefficient, Hydrogen Bonding)

Molecular descriptors are numerical values that quantify the physical, chemical, or structural properties of a molecule. For this compound, analyzing these descriptors is essential for predicting its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its potential for specific biological interactions. These descriptors are the foundational data used in QSAR modeling. nih.gov

Key descriptors for this molecule include:

Partition Coefficient (logP): This value measures the lipophilicity of the molecule. A balanced logP is crucial for drug candidates to enable passage through biological membranes without being too insoluble in aqueous environments.

Hydrogen Bonding: The molecule has multiple sites for hydrogen bonding. The sulfonamide group (-SO₂NH₂) and the hydrazino group (-NHNH₂) contain hydrogen bond donors (HBD), while the oxygen and nitrogen atoms act as hydrogen bond acceptors (HBA). This capacity is fundamental to its ability to bind with protein targets.

Molecular Weight (MW): The molecular weight influences diffusion and transport properties.

Polar Surface Area (PSA): This descriptor correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

| Molecular Descriptor | Structural Feature | Predicted Influence |

|---|---|---|

| Hydrogen Bond Donors | -NH₂ and -NH- protons | Crucial for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | Sulfonyl oxygens, amino nitrogens, fluorine | Enables formation of stabilizing hydrogen bonds in receptor pockets. |

| Lipophilicity (logP) | Balance of polar groups and aromatic ring | Affects solubility, membrane permeability, and ADME properties. nih.gov |

| Fluorine Substituent | -F on the aromatic ring | Can alter metabolic stability, binding affinity, and pKa. |

Elucidation of Binding Modes and Mechanistic Pathways at the Molecular Level

Computational chemistry provides the means to elucidate the precise binding modes and understand the mechanistic pathways of inhibition at an atomic level. This goes beyond simple docking to include more dynamic simulations that can reveal conformational changes and the stability of interactions over time.

For inhibitors based on the this compound scaffold, the binding mechanism with metalloenzymes like carbonic anhydrase is well-characterized. nih.govresearchgate.net The process begins with the inhibitor entering the conical active site cavity. The key mechanistic step is the displacement of a zinc-bound water molecule or hydroxide (B78521) ion by the sulfonamide group. acs.org The deprotonated nitrogen of the sulfonamide coordinates tetrahedrally with the Zn²⁺ ion. acs.org Molecular dynamics simulations can further confirm the stability of this primary interaction and map out a network of secondary interactions, such as hydrogen bonds and van der Waals contacts, that lock the inhibitor into a specific, low-energy conformation. rsc.orgnih.govresearchgate.net These simulations reveal the complex dynamic behavior of the ligand-enzyme complex and its influence on ligand-enzyme contacts, providing critical information for the rational design of more potent and selective inhibitors. nih.govresearchgate.net

| Component | Role in Binding Mechanism | Key Molecular Interactions |

|---|---|---|

| Sulfonamide Group | Acts as the primary Zinc Binding Group (ZBG). | Forms a coordination bond with the Zn²⁺ ion in the enzyme active site. acs.org |

| Benzenesulfonamide Core | Provides a rigid scaffold for positioning the ZBG and tail groups. | Engages in hydrophobic and van der Waals interactions. acs.org |

| Hydrazino and Fluoro Groups ("Tail") | Interact with residues toward the rim of the active site. | Form additional hydrogen bonds or hydrophobic contacts that enhance affinity and confer isoform selectivity. rsc.org |

Future Research Directions and Translational Perspectives

Exploration of Novel Derivatization Pathways for Enhanced Bioactivity

The future of 3-Fluoro-4-hydrazino-benzenesulfonamide in drug discovery is intrinsically linked to the exploration of innovative derivatization pathways. The core structure, featuring a reactive hydrazino group and an aromatic ring amenable to substitution, serves as a versatile template for creating extensive libraries of new chemical entities. The primary goal of these synthetic endeavors is to modulate the compound's physicochemical properties—such as lipophilicity, hydrogen bonding capacity, and steric profile—to achieve improved biological activity and pharmacokinetic profiles.

One promising avenue involves the condensation of the hydrazino group with various carbonyl compounds (aldehydes and ketones) to form hydrazone derivatives. researchgate.net This reaction is often straightforward and allows for the introduction of a wide array of substituents, including aromatic, heterocyclic, and aliphatic moieties. Such modifications can significantly influence the molecule's ability to interact with biological targets. researchgate.net Another key strategy is the synthesis of heterocyclic systems, such as pyrazoles or triazoles, by reacting the hydrazino group with appropriate precursors. These heterocycles can act as crucial pharmacophores, enhancing binding affinity and selectivity for specific enzymes or receptors. tandfonline.com

Structure-activity relationship (SAR) studies are central to guiding these derivatization efforts. nih.gov By systematically altering substituents on the benzenesulfonamide (B165840) core and any appended structures, researchers can identify key structural features responsible for bioactivity. For instance, modifying the benzene (B151609) ring or the appended functional groups can enhance the ability of a compound to penetrate cellular membranes or improve its metabolic stability. mdpi.com

| Derivatization Strategy | Potential Outcome | Rationale |

| Hydrazone Formation | Introduction of diverse substituents. | The C=N double bond and appended groups can be crucial for biological activity and target interaction. |

| Heterocycle Synthesis | Creation of novel pharmacophores (e.g., pyrazoles, imidazoles). | Heterocyclic rings can improve binding to enzymes and receptors and enhance pharmacokinetic properties. mdpi.com |

| N-alkylation/arylation | Modification of the sulfonamide nitrogen. | Can alter solubility, cell permeability, and target-binding interactions. |

| Substitution on Benzene Ring | Introduction of various functional groups. | Modulates electronic properties and lipophilicity, influencing both pharmacokinetics and pharmacodynamics. |

Advancements in Targeted Therapeutic Strategies Based on Mechanistic Understanding

A deeper comprehension of the molecular mechanisms by which this compound derivatives exert their effects is critical for developing targeted therapies. While classical sulfonamides are known for their antibacterial action via inhibition of dihydropteroate (B1496061) synthase, which is essential for folic acid synthesis in bacteria wikipedia.orgdrugbank.com, the broader benzenesulfonamide class has demonstrated a much wider range of biological activities.

Future research will focus on elucidating the specific interactions between novel derivatives and their protein targets. For example, if a derivative shows potent anticancer activity, studies will aim to identify whether it acts on known cancer-related targets such as carbonic anhydrases (CAs), which are involved in tumor pH regulation nih.gov, or protein tyrosine kinases like VEGFR-2, which are crucial for angiogenesis. acs.org Understanding these precise mechanisms allows for the rational design of drugs that are highly selective for their intended target, thereby minimizing off-target effects.

Mechanistic studies can also reveal opportunities for developing drugs against diseases with high unmet medical needs. For example, benzenesulfonamide analogs have been identified as inhibitors of receptor tyrosine kinases like TrkA, which are potential targets for treating glioblastoma. nih.gov By characterizing the binding mode and inhibitory kinetics of new derivatives against such targets, researchers can refine the molecular structure to maximize potency and selectivity. This targeted approach moves beyond broad-spectrum activity towards precision medicine, where therapies are tailored to the specific molecular pathology of a disease.

Integration of High-Throughput Screening with Computational Approaches for Lead Optimization

To accelerate the discovery and refinement of drug candidates derived from this compound, the integration of high-throughput screening (HTS) and computational chemistry is indispensable. HTS allows for the rapid testing of large libraries of compounds against specific biological targets, quickly identifying initial "hits" with promising activity. nih.gov This experimental approach is essential for exploring the vast chemical space created through derivatization.

Complementing HTS, computational methods provide powerful predictive tools for lead optimization. High-throughput virtual screening, for instance, uses computer models to predict the binding affinity of thousands or even millions of virtual compounds to a target protein, helping to prioritize which derivatives to synthesize and test. Core computational methods that are foundational to this process include:

Molecular Docking: Predicts the preferred orientation of a molecule when bound to a target, providing insights into binding interactions.

Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that correlate the chemical structure of compounds with their biological activity. tandfonline.com

Pharmacophore Modeling: Identifies the essential 3D arrangement of functional groups required for biological activity, guiding the design of new molecules with a higher probability of being active.

The synergy between these experimental and computational techniques creates a powerful cycle of design, synthesis, testing, and refinement. Initial hits from an HTS campaign can be analyzed using computational tools to understand their binding mode. This knowledge then informs the design of a next-generation of derivatives with predicted improvements in potency and selectivity, which are then synthesized and screened. This iterative process significantly streamlines the journey from a preliminary hit to a viable lead compound.

| Technique | Application in Lead Optimization | Benefit |

| High-Throughput Screening (HTS) | Rapidly screen large libraries of derivatives for activity against a target. | Identifies initial active compounds ("hits") efficiently. nih.gov |

| Virtual Screening | Computationally screen virtual compound libraries to prioritize synthesis. | Reduces time and cost compared to exclusively experimental screening. |

| Molecular Docking | Predict and visualize how a compound binds to its protein target. | Guides rational design of modifications to improve binding affinity. |

| QSAR Modeling | Correlate chemical structures with biological activity to predict the potency of new designs. | Enables prioritization of synthetic targets with the highest likelihood of success. |

Expanding the Scope of Biological Targets for this compound-Derived Compounds

While the sulfonamide functional group has historical ties to antibacterial agents, recent research has unveiled its potential to interact with a diverse array of biological targets, opening up new therapeutic avenues. Future research on derivatives of this compound should proactively explore this polypharmacological potential.

The benzenesulfonamide scaffold has been successfully incorporated into inhibitors for a wide range of enzymes and receptors implicated in various diseases. researchgate.net Beyond the well-established targets like bacterial dihydropteroate synthase and carbonic anhydrases, promising new areas of investigation include:

Oncology: Targeting protein kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) to inhibit tumor angiogenesis, or dual-targeting tubulin and Signal Transducer and Activator of Transcription 3 (STAT3) to disrupt cancer cell proliferation and survival. acs.orgnih.gov

Infectious Diseases: Developing novel agents against challenging pathogens by targeting unique enzymes. Examples include enzymes in Mycobacterium tuberculosis mdpi.commdpi.com or Vibrio cholerae researchgate.net, potentially overcoming existing drug resistance.

Neurodegenerative Diseases: Designing inhibitors for enzymes like cholinesterases, which are relevant to the pathology of Alzheimer's disease. mdpi.com

Inflammatory and Metabolic Diseases: Exploring targets such as cyclooxygenase-2 (COX-2) for anti-inflammatory effects or various enzymes involved in metabolic regulation. tandfonline.com

By screening libraries of this compound derivatives against a broad panel of biological targets, researchers can uncover unexpected activities and repurpose this chemical scaffold for entirely new therapeutic indications. This expansion of scope is crucial for maximizing the translational potential of this promising chemical entity.

Q & A

Q. Q1: What are the established synthetic routes for 3-fluoro-4-hydrazino-benzenesulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene sulfonamide core. A plausible route could start with 3-fluoro-4-hydroxybenzenesulfonamide, followed by hydrazine substitution at the 4-position. Key steps include:

Sulfonylation : Reacting 3-fluoro-4-hydroxybenzaldehyde with sulfonating agents (e.g., chlorosulfonic acid) to form the sulfonamide backbone .

Hydrazine Incorporation : Substituting the hydroxyl group with hydrazine via nucleophilic displacement under controlled pH (e.g., acidic or basic conditions) .

Q. Q2: Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Expect peaks for sulfonamide (-SO₂NH₂) at δ 7.5–8.0 ppm (aromatic protons), δ 4.0–5.0 ppm (hydrazine -NH₂), and δ 6.8–7.2 ppm (fluoro-substituted aromatic protons). Split patterns confirm substitution positions .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine atom’s electronic environment .

- HRMS : Exact mass calculation (e.g., C₆H₇FN₃O₂S: [M+H]⁺ = 204.0238) ensures molecular integrity .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% for research-grade material) .

Advanced Tip : For ambiguous peaks, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in crowded spectra .

Reactivity and Functionalization

Q. Q3: How does the hydrazine moiety in this compound influence its reactivity in downstream derivatization?

Methodological Answer: The hydrazine group enables:

Condensation Reactions : React with ketones/aldehydes to form hydrazones, useful for bioconjugation or prodrug design (e.g., 4-methoxybenzaldehyde in ethanol, 60°C, 4h) .

Oxidation to Triazoles : Treat with NaOCl/ethanol to form triazole derivatives, enhancing metabolic stability .

Q. Q4: How can crystallographic data resolve ambiguities in the spatial arrangement of this compound derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement. Key parameters:

Case Study : A related sulfonamide (4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) showed torsional angles of 5.2° between sulfonamide S and aryl rings, confirming planarity .

Advanced Consideration : For twinned crystals (common in hydrazine derivatives), use SHELXD for dual-space structure solution .

Biological Activity Profiling

Q. Q5: What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

Methodological Answer:

- Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus/E. coli) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition using 4-nitrophenyl acetate hydrolysis) .

Q. Q6: How should researchers address discrepancies in reported biological activities of sulfonamide derivatives?

Methodological Answer:

Source Validation : Cross-check purity data (e.g., HPLC traces vs. vendor claims) .

Assay Standardization : Use internal controls (e.g., acetazolamide for carbonic anhydrase assays) .

Structural Confirmation : Re-analyze disputed compounds via HRMS/SCXRD to rule out isomerism .

Example : A study reported conflicting MICs for 4-chloro-benzenesulfonamide; reinvestigation revealed residual DMSO in stock solutions skewed results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.